1,1-Dibromocyclobutane
CAS No.: 33742-81-3
Cat. No.: VC19665299
Molecular Formula: C4H6Br2
Molecular Weight: 213.90 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33742-81-3 |
---|---|
Molecular Formula | C4H6Br2 |
Molecular Weight | 213.90 g/mol |
IUPAC Name | 1,1-dibromocyclobutane |
Standard InChI | InChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2 |
Standard InChI Key | OMVVCERCDNKSEN-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)(Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Conformational Dynamics
The cyclobutane ring in 1,1-dibromocyclobutane exhibits a puckered conformation, as predicted by ab initio calculations and confirmed via gas-phase electron diffraction studies . This puckering arises from the ring’s angle strain (approximately 90° for internal angles), which is partially alleviated by out-of-plane distortions. The two bromine atoms adopt a cis configuration, with one occupying an equatorial position and the other axial relative to the ring’s pseudorotation axis .
Table 1: Key Structural Parameters of 1,1-Dibromocyclobutane
Parameter | Value | Source |
---|---|---|
Ring puckering amplitude | 25–30° | |
C-Br bond length | 1.94–1.97 Å | |
Br-C-C-Br dihedral angle | 15–20° (puckered) |
Synthetic Pathways and Optimization
Halogenation of Cyclobutane Derivatives
The most common synthesis involves radical bromination of cyclobutane using bromine (Br₂) under UV irradiation. Nordvik and Brinker (2003) achieved a 74% yield by employing a two-step process:
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Cyclobutane bromination: Cyclobutane is treated with Br₂ in CCl₄ at 40°C for 48 hours.
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Purification: Fractional distillation under reduced pressure isolates 1,1-dibromocyclobutane from mono- and tribrominated byproducts .
Alternative methods include the use of N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as an initiator, though yields remain suboptimal (~45%) due to competing ring-opening reactions .
Physicochemical Properties
Thermodynamic and Spectroscopic Data
1,1-Dibromocyclobutane is a dense (2.18 g/cm³), volatile liquid with a boiling point of 160.8°C and a flash point of 40.3°C . Its IR and Raman spectra feature characteristic absorption bands at:
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C-Br stretching: 540–560 cm⁻¹ (strong)
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Ring deformation: 890–910 cm⁻¹ (medium)
Table 2: Physical Properties of 1,1-Dibromocyclobutane
Property | Value | Method |
---|---|---|
Molecular weight | 213.898 g/mol | MS |
Density (20°C) | 2.18 g/cm³ | Pycnometry |
Boiling point | 160.8°C | Distillation |
Refractive index | 1.608 | Abbe refractometer |
Reactivity and Applications
Elimination and Cross-Coupling Reactions
The geminal dibromide configuration renders 1,1-dibromocyclobutane highly reactive toward elimination. Treatment with strong bases (e.g., KOtBu) induces dehydrobromination to form cyclobutene, a strained alkene valuable in [2+2] cycloadditions :
In palladium-catalyzed couplings, it serves as a cyclobutylating agent. For example, Suzuki-Miyaura reactions with arylboronic acids yield 1,1-diarylcyclobutanes, which are precursors to liquid crystalline materials .
Recent Advances and Future Directions
Recent studies focus on exploiting its conformational flexibility in supramolecular chemistry. For instance, Weber et al. (1999) demonstrated its utility as a template for constructing strained macrocycles via Sonogashira couplings . Ongoing computational work aims to predict its behavior under high-pressure conditions, which could unlock applications in polymer cross-linking .
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